molecular formula C10H10N2O2S B3025496 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione CAS No. 69300-50-1

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione

Cat. No.: B3025496
CAS No.: 69300-50-1
M. Wt: 222.27 g/mol
InChI Key: CWFRYKWJIHQOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione (CAS: 69300-50-1) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol. It features a spirocyclic architecture combining a benzo[b]thiophene moiety fused with an imidazolidine-dione ring system.

Key physicochemical properties include:

  • Solubility: Provided in DMSO at concentrations up to 10 mM (4.4992 mL required for 10 mg at 10 mM) .
  • Storage: Stable at room temperature under sealed conditions .
  • Purity: >98% (as per GLPBIO’s quality control standards) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8-10(12-9(14)11-8)4-1-2-7-6(10)3-5-15-7/h3,5H,1-2,4H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFRYKWJIHQOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3(C1)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397637
Record name spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69300-50-1
Record name spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzo[b]thiophene derivatives with imidazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its spirocyclic design and sulfur-containing heterocycle. Below is a comparative analysis with analogous compounds:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Industrial Relevance
6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione C₁₀H₁₀N₂O₂S 222.26 Benzo[b]thiophene + imidazolidinedione spiro system; sulfur atom enhances reactivity . Research applications (exact bioactivity under study).
6,7,8,9-Tetrahydro-2''H,5''H-spiro[benzo[7]annulene-5,4''-imidazolidine]-2'',5''-dione C₁₃H₁₄N₂O₂ 230.26 Larger benzo[7]annulene ring; higher molecular weight and density (1.3 g/cm³) . Classified under HS Code 2933990090 (heterocyclic compounds) .
4-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one C₂₂H₂₃N₂O₃S₂ 443.56 Thienopyridine-sulfonyl group; demonstrated antimicrobial activity . Antimicrobial agent (in vitro studies) .
Benzo[b]naphtho[2,3-d]thiophene C₁₄H₈S 208.28 Extended aromatic system; lacks spirocyclic or nitrogen heteroatoms . Industrial material (CAS: 95-15-8) .

Substituent Effects on Reactivity and Bioactivity

  • Sulfur vs.
  • Spirocyclic vs. Planar Structures: Spiro systems (e.g., imidazolidinedione in the target compound) introduce conformational rigidity, which can optimize pharmacokinetic properties compared to non-spiro analogues like Benzo[b]naphtho[2,3-d]thiophene .

Physicochemical and Regulatory Comparisons

  • Solubility: The target compound’s solubility in DMSO (10 mM) is comparable to other spiroheterocycles but lower than smaller aromatic systems like Benzo[b]thiophene, which is non-polar and less soluble .
  • Regulatory Classification : Both the target compound and 6,7,8,9-tetrahydro-2''H,5''H-spiro[benzo[7]annulene-5,4''-imidazolidine]-2'',5''-dione fall under HS Code 2933990090 (“heterocyclic compounds with nitrogen hetero-atom(s)”), indicating similar regulatory handling .

Research and Commercial Landscape

  • Suppliers: The target compound is available through GLPBIO, while analogues like 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane] are supplied by specialized manufacturers (e.g., CAS: 1936013-89-6) .
  • Synthetic Challenges : The spirocyclic architecture requires precise cyclization steps, contrasting with simpler thiophene derivatives synthesized via direct cycloadditions .

Biological Activity

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione is a heterocyclic compound notable for its unique spiro structure formed by the fusion of a benzo[b]thiophene ring and an imidazolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • IUPAC Name : spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
  • CAS Number : 69300-50-1
  • Molecular Formula : C10H10N2O2S

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:

  • Reaction of benzo[b]thiophene derivatives with imidazolidine precursors.
  • Use of catalysts and solvents like chloroform or methanol at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized derivatives against Escherichia coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 3.9 µg/mL.
  • Zone of inhibition (IZ) measurements showing effectiveness comparable to standard antibiotics.
CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
1E. coli3.920.4
2Staphylococcus aureus2.022.1

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

  • Human colon carcinoma (HCT-116)
  • Human hepatocellular carcinoma (HepG-2)
  • Human breast adenocarcinoma (MCF-7)

Case Study: Cytotoxicity Assessment

In a comparative study, the cytotoxicity of various derivatives was assessed using the MTT assay:

  • IC50 values for selected compounds were found to be in the range of 0.01 to 0.3 µM against HCT-116 cells.
CompoundCell LineIC50 (µM)
AHCT-1160.02
BMCF-70.15
CHepG-20.25

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It has been noted that certain derivatives stimulate Topoisomerase II-mediated DNA cleavage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.